N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives showing cytotoxic properties against cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)12-16-17-13(20-12)15-11(18)9-6-5-7-10(8-9)19-4/h5-8H,1-4H3,(H,15,17,18) |
InChI Key |
MAHMLLDIOWFJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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